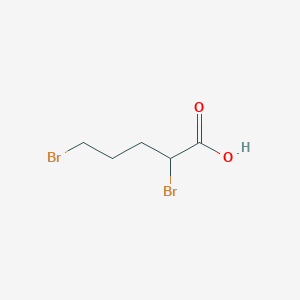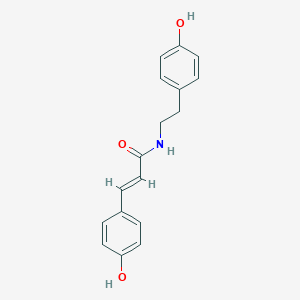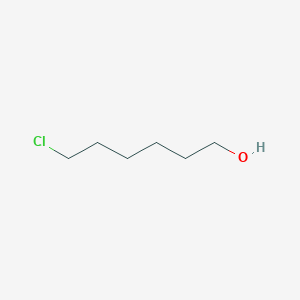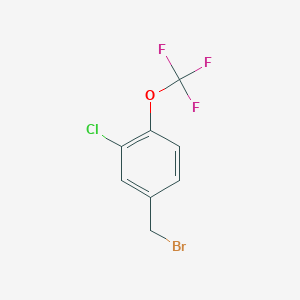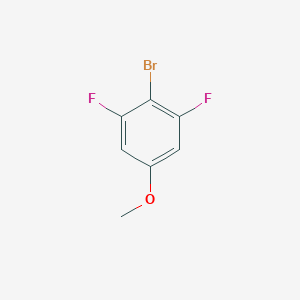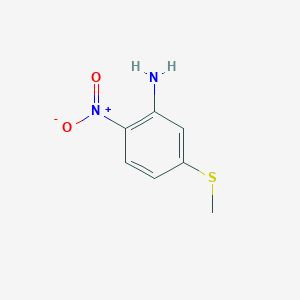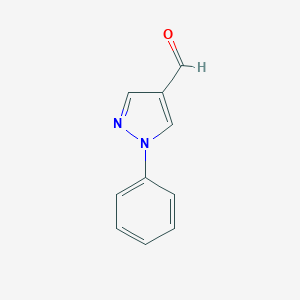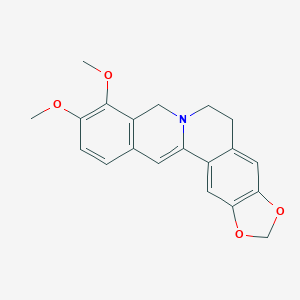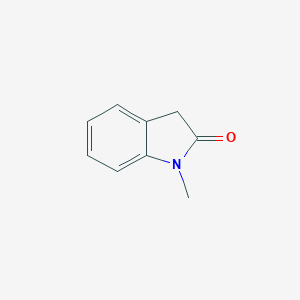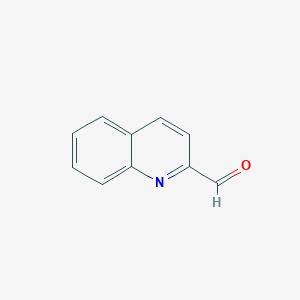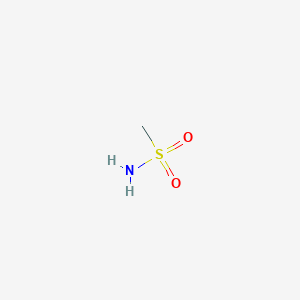
9,9-Dioctyl-2,7-dibromofluorene
Vue d'ensemble
Description
9,9-Dioctyl-2,7-dibromofluorene (9,9-DDBF) is a polycyclic aromatic hydrocarbon (PAH) with a high affinity for lipids and proteins. It is a synthetic compound that has been used in a variety of scientific research applications. 9,9-DDBF is a valuable tool for studying the structure and function of proteins, as well as the biochemical and physiological effects of PAHs on cells and organisms.
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
9,9-Dioctyl-2,7-dibromofluorene: est utilisé dans la synthèse de matériaux pour les OLED. Ces diodes sont utilisées pour créer des écrans d'affichage haute définition avec des couleurs vibrantes et des noirs profonds. Le composé sert de précurseur pour les matériaux photoélectriques de type donneur-accepteur qui sont essentiels dans les couches électroluminescentes des OLED .
Photovoltaïque organique (OPV)
Dans le domaine des énergies renouvelables, ce composé est essentiel au développement des OPV. Il agit comme un élément constitutif des polymères semi-conducteurs qui convertissent l'énergie solaire en énergie électrique, contribuant ainsi à l'avancement de la technologie des cellules solaires .
Transistors à effet de champ organiques (OFET)
This compound: est un réactif clé dans la production de polymères semi-conducteurs pour les OFET. Ces transistors sont des composants essentiels dans l'électronique flexible et les capteurs, offrant le potentiel de dispositifs électroniques légers et pliables .
Semi-conducteurs polymères
Le composé est utilisé pour synthétiser des semi-conducteurs polymères par des réactions de couplage de Suzuki ou de Stille. Ces semi-conducteurs sont essentiels au développement de dispositifs électroniques qui nécessitent des matériaux à mobilité élevée des porteurs de charge et une bonne processibilité .
Matériaux de couche d'interface pour l'électronique organique
Comme intermédiaire pour les diodes électroluminescentes polymères, This compound est également appliqué dans les couches d'interface de l'électronique organique. Ces couches améliorent les performances et la stabilité des dispositifs électroniques en facilitant une meilleure injection et un meilleur transport de charge .
Électroluminescence
Les polyfluorènes substitués par des alkyles dérivés de ce composé présentent une électroluminescence bleue pure et efficace. Cette propriété est exploitée dans la création d'applications d'affichage, en particulier pour les dispositifs qui nécessitent une source de lumière bleue pure .
Synthèse de polymères à faible bande interdite
Le composé contribue à la synthèse de polymères à faible bande interdite, qui sont essentiels pour créer des matériaux qui absorbent la lumière sur un large spectre. Ces polymères sont utilisés dans des applications telles que les photodétecteurs et les capteurs .
Développement de diodes émettant du bleu et du blanc
La recherche a mis à profit This compound dans la synthèse de copolymères à base de fluorène pour les diodes émettant du bleu et du blanc. Ces diodes sont importantes pour les technologies d'éclairage et d'affichage qui nécessitent une large gamme de sorties de couleur .
Mécanisme D'action
Target of Action
The primary target of 9,9-Dioctyl-2,7-dibromofluorene is the synthesis of polymer semiconductors . It is used as a reactant in the synthesis of donor-acceptor type photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Mode of Action
This compound interacts with its targets through Suzuki coupling or Stille coupling reactions . These reactions are used to synthesize polymer semiconductors . The compound’s unique molecular structure, joined biphenyl at the 9-position for maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of polymer semiconductors . The resulting polymers are known for their pure blue and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . These properties make them particularly useful in display applications .
Result of Action
The result of this compound’s action is the synthesis of polymer semiconductors . These semiconducting materials are used in light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics . The compound’s action leads to the creation of materials with pure blue and efficient electroluminescence, high charge-carrier mobility, and good processability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Suzuki coupling reaction used in the synthesis of polymer semiconductors involves reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in toluene . This reaction requires specific conditions, including the presence of a base and a catalyst .
Safety and Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers
There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
286438-50-4 | |
| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60410565 | |
| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198964-46-4 | |
| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9,9-Dioctyl-2,7-dibromofluorene utilized in polymer synthesis, and what makes this approach advantageous?
A1: this compound serves as a crucial monomer in the synthesis of π-conjugated polymers via direct arylation polycondensation []. This method directly couples the monomer with aromatic compounds like 3,4-ethylenedioxythiophene, forming a carbon-carbon bond between them.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
